3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thienopyrimidinone derivative featuring a benzoxazine moiety and a phenyl substituent. Its structure integrates a thieno[3,2-d]pyrimidin-4-one core, substituted at position 2 with a sulfanyl-linked 2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl group and at position 7 with a phenyl group. The methyl group at position 3 enhances steric stability, while the benzoxazine moiety may contribute to bioactivity via interactions with protein targets, such as kinases or receptors .
Synthetic routes for analogous compounds involve coupling reactions using cesium carbonate in dry N,N-dimethylformamide (DMF), as seen in structurally related benzoxazine-thienopyrimidinone hybrids . Characterization typically employs ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
3-methyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-8-9-19-18(12-15)27(10-11-30-19)20(28)14-32-24-25-21-17(16-6-4-3-5-7-16)13-31-22(21)23(29)26(24)2/h3-9,12-13H,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNVPBFAYVBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the benzoxazine moiety: This step involves the reaction of a suitable benzoxazine precursor with the thieno[3,2-d]pyrimidin-4-one core under controlled conditions.
Functionalization of the core structure: Various substituents, such as the methyl and phenyl groups, are introduced through standard organic reactions like alkylation and arylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are developed to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfide (-S-) group in the side chain serves as a nucleophilic site. Under basic conditions, this group can participate in displacement reactions with electrophilic reagents. For example:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Substituted sulfides with alkyl groups replacing the original side chain. |
| Arylation | Aryl boronic acids/Pd catalysis | Formation of biaryl sulfides via cross-coupling. |
These reactions modify the side chain to enhance solubility or target-specific interactions.
Oxidation Reactions
The sulfide bridge is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction intensity:
Oxidation alters electronic properties, impacting binding affinity to biological targets like kinases.
Hydrolysis Reactions
The pyrimidin-4-one ring undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
This reaction cleaves the lactam ring, generating intermediates for further functionalization. -
Alkaline Hydrolysis :
Results in ring-opening at the carbonyl group, forming carboxylic acid derivatives.
Ring-Opening Reactions of the Benzoxazine Moiety
The 1,4-benzoxazine component undergoes ring-opening under acidic or reductive conditions:
| Condition | Reagent | Product | Utility |
|---|---|---|---|
| Acidic (HCl) | H₂O | 2-Aminophenol derivative | Precursor for polyurethane synthesis. |
| Reductive (LiAlH₄) | Dry ether | Reduced dihydrobenzoxazine | Altered pharmacokinetic properties. |
Cycloaddition and Cross-Coupling Reactions
The thieno[3,2-d]pyrimidine core participates in cycloadditions and metal-catalyzed couplings:
-
Diels-Alder Reaction :
The electron-deficient pyrimidinone ring acts as a dienophile, forming fused tetracyclic systems with dienes. -
Suzuki Coupling :
This reaction introduces aromatic groups at the 7-position, modulating steric and electronic profiles .
Functionalization of the Methyl Groups
The methyl substituents on the benzoxazine and thienopyrimidine rings undergo halogenation or oxidation:
| Reaction | Reagent | Product | Impact |
|---|---|---|---|
| Bromination | NBS (AIBN catalyst) | Bromomethyl derivative | Enables SN2 substitutions. |
| Oxidation | CrO₃ | Carboxylic acid derivative | Enhances water solubility. |
Scientific Research Applications
Scientific Research Applications
- Chemistry: This compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology: It is studied for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine: The compound is investigated for potential therapeutic applications as a drug candidate for treating various diseases.
- Industry: It is utilized in developing new materials with specific properties, such as polymers and coatings.
Chemical Reactions
3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing substituents on the benzoxazine or thienopyrimidine rings with other functional groups.
Mechanism of Action
The mechanism of action of 3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Clustering and Bioactivity
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that compounds with thienopyrimidinone cores and benzoxazine/aryl substituents cluster into groups with shared modes of action . The target compound’s phenyl group may drive unique interactions with aromatic-rich binding pockets (e.g., ATP-binding sites in kinases), distinguishing it from ethyl- or alkyl-substituted analogs .
Computational Predictions
Limitations and Data Gaps
- Bioactivity Validation : While clustering predicts kinase inhibition, experimental IC₅₀ values or target validation studies are absent in open literature.
Biological Activity
The compound 3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C25H23N3O3S
- CAS Number : 1105196-93-7
The compound features a thieno[3,2-d]pyrimidin core linked to a benzoxazine moiety via a sulfanyl group. This unique structure is believed to contribute significantly to its biological activities.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The thieno[3,2-d]pyrimidin derivatives have shown promise in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may induce apoptosis in tumor cells through the activation of caspase pathways and inhibition of cell cycle progression.
In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine displayed IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines including A431 and HT29 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that similar benzoxazine derivatives possess:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibition of fungal growth was observed in assays against common pathogens such as Candida albicans.
The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
Compounds related to the thieno[3,2-d]pyrimidine class have been noted for their anti-inflammatory effects:
- Inflammation Pathways : They may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX) involved in inflammation .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 10 | Apoptosis induction |
| Compound B | HT29 | 15 | Cell cycle arrest |
| Compound C | Jurkat | 12 | Caspase activation |
This study highlights the promising anticancer potential of these derivatives and suggests further exploration for clinical applications .
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes and characterization methods for this thieno-pyrimidinone derivative?
Answer:
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, hydrazine intermediates (e.g., 2-hydrazinopyridine) can react with benzaldehyde derivatives under acidic conditions to form Schiff bases, followed by oxidation to yield fused heterocycles . Characterization employs:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity, with DMSO-d6 as a solvent .
- FTIR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-C bonds at ~600–700 cm⁻¹) .
- HRMS for molecular weight verification (e.g., ESI ionization with <5 ppm mass accuracy) .
Advanced: How can reaction yields be optimized for derivatives with low solubility or stability?
Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., ethanol/water) to enhance solubility .
- Temperature control : Gradual heating (e.g., reflux with Dean-Stark traps) can prevent decomposition of sensitive intermediates .
- Catalytic additives : Employ acetic acid or p-toluenesulfonic acid (PTSA) to accelerate condensation steps .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Stability testing : Assess compound integrity under assay conditions (e.g., HPLC monitoring for degradation) .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
Basic: What experimental designs are recommended for environmental impact studies?
Answer:
- Long-term fate analysis : Use OECD 307/308 guidelines to study hydrolysis, photolysis, and biodegradation in soil/water matrices .
- Ecotoxicology : Daphnia magna or Danio rerio assays to evaluate acute/chronic toxicity (LC50/EC50) .
- Partitioning studies : Measure log Kow (octanol-water) to predict bioaccumulation potential .
Advanced: How to validate analytical methods for purity assessment?
Answer:
- Hyphenated techniques : LC-MS/MS or GC-MS to resolve co-eluting impurities .
- Isotopic labeling : Use <sup>13</sup>C or <sup>15</sup>N NMR to trace synthetic intermediates and confirm purity .
- Forced degradation : Stress under acidic/basic/oxidative conditions to identify degradation products .
Basic: What computational tools aid in structural elucidation when crystallization fails?
Answer:
- DFT calculations : Predict NMR chemical shifts and compare with experimental data .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets .
- X-ray powder diffraction : Analyze amorphous vs. crystalline phases if single crystals are unavailable .
Advanced: How to design mechanistic studies for enzyme inhibition?
Answer:
- Isotopic labeling : Use <sup>3</sup>H or <sup>14</sup>C tracers to track substrate turnover .
- Kinetic analysis : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis : Engineer enzyme active sites (e.g., alanine scanning) to identify binding residues .
Basic: How to address low reproducibility in biological assays?
Answer:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size) .
- Internal controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) .
- Replicate design : Use ≥3 biological replicates with randomized plate layouts to minimize batch effects .
Advanced: What strategies improve SAR (Structure-Activity Relationship) modeling?
Answer:
- Fragment-based design : Synthesize analogs with modular substitutions (e.g., aryl, alkyl, heterocyclic groups) .
- 3D-QSAR : CoMFA or CoMSIA to correlate steric/electronic properties with activity .
- In silico ADMET : SwissADME or pkCSM to predict bioavailability and toxicity early in optimization .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
